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For Researchers, Scientists, and Drug Development
Professionals
The interface between carbon-based materials and water is a critical focal point in numerous

scientific and industrial fields, including drug delivery, biosensing, water purification, and energy

storage. The behavior of water molecules at the carbon surface dictates material wettability,

biocompatibility, and chemical reactivity. A thorough characterization of this interface is

therefore essential for designing and optimizing carbon-based technologies.

This document provides detailed application notes and experimental protocols for a suite of

powerful analytical techniques used to investigate the carbon-water interface.

Wettability Analysis: Contact Angle Goniometry
Application Note: Contact Angle Goniometry is a surface-sensitive technique used to quantify

the wettability of a solid surface by a liquid. By measuring the angle formed at the three-phase

(solid-liquid-gas) contact line, it provides a direct indication of the surface's hydrophilicity or

hydrophobicity. For carbon materials, this measurement is crucial for understanding how

surface modifications, functionalization, or contamination affect their interaction with aqueous

environments. A contact angle less than 90° indicates a hydrophilic (wettable) surface, while an

angle greater than 90° signifies a hydrophobic (non-wettable) surface. The technique is

invaluable for quality control in graphene production, assessing the efficacy of surface
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treatments on carbon nanotubes for biomedical applications, and designing carbon-based

filters for water treatment.[1][2]

Experimental Protocol: Sessile Drop Method

Sample Preparation:

Ensure the carbon material sample is clean, dry, and placed on a flat, level stage. The

surface must be free of contaminants that could alter its surface energy.

For powdered samples, press them into a smooth, flat pellet. For materials like carbon

fibers or gas diffusion layers, ensure a representative flat area is accessible.[2]

Instrument Setup:

Use a contact angle goniometer equipped with a high-resolution camera and a precision

liquid dispensing system.

Fill the syringe with high-purity deionized water.

Measurement:

Carefully dispense a small droplet of water (typically 2-5 µL) onto the surface of the carbon

material.

Allow the droplet to equilibrate for a few seconds.

Capture a high-resolution image of the droplet profile at the solid-liquid interface.

Data Analysis:

Use the instrument's software to analyze the captured image. The software fits a

mathematical model (e.g., Young-Laplace) to the droplet shape to accurately calculate the

contact angle on both the left and right sides.

Perform at least five measurements at different locations on the sample surface to ensure

statistical relevance and account for surface heterogeneity.
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Report the average contact angle and standard deviation.

Data Presentation:

Carbon Material Probing Liquid
Average Contact
Angle (°)

Reference

Graphite Water 88 ± 1.5 [3]

Vertically Aligned

CNTs (VACNTs)
Water 175.5 [3]

Hydrophilic Activated

Carbon (HAC)
Water 39 ± 1.0 [3]

SGL 10BA (Carbon

GDL)
Water ~106 [2]

Toray GDL (Carbon

GDL)
Water ~110 [2]
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Surface Chemistry Analysis: X-ray Photoelectron
Spectroscopy (XPS)
Application Note: X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive

quantitative spectroscopic technique for determining the elemental composition, empirical

formula, chemical state, and electronic state of the elements within the top 1-10 nm of a

material's surface. For carbon-water interface studies, XPS is critical for verifying the success

of functionalization processes on carbon nanotubes (CNTs) or graphene, which are often

performed to improve their dispersion in water or to add specific functionalities for drug delivery

or sensing.[4][5] By analyzing the high-resolution C1s spectrum, one can identify and quantify

various carbon-oxygen and carbon-nitrogen functional groups (e.g., C-O, C=O, O-C=O)

introduced during chemical treatments.[6][7]

Experimental Protocol:

Sample Preparation:

Prepare a small, representative sample of the carbon material (e.g., a few square

millimeters of a film or a dusting of powder on conductive carbon tape).

Ensure the sample is ultra-high vacuum (UHV) compatible. For samples exposed to water,

they must be thoroughly dried before introduction to the vacuum chamber to avoid

contamination.

Mount the sample on a dedicated sample holder.

Instrument Setup and Data Acquisition:

Load the sample into the XPS instrument's UHV analysis chamber.

Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

Perform a survey scan (0-1200 eV binding energy) to identify all elements present on the

surface.

Acquire high-resolution spectra for the elements of interest, particularly C1s, O1s, and

N1s. Use a smaller pass energy for higher energy resolution.
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Data Analysis:

Perform charge correction on the high-resolution spectra by referencing the main sp²

graphitic C1s peak to 284.4 eV.[7]

Fit the high-resolution spectra with appropriate component peaks (e.g., Gaussian-

Lorentzian functions) to deconvolve the different chemical states.

Quantify the atomic concentration of each functional group based on the area of the

corresponding fitted peaks.

Data Presentation:

Functional Group
Typical C1s Binding
Energy (eV)

Reference

C-C (sp²) 284.4 [6][7]

C-C (sp³) / C-H ~285.5 [6]

C-OH (hydroxyl) ~286.5 [6][7]

C=O (carbonyl) ~287.4 [6]

O-C=O (carboxyl) ~289.0 [6]

π-π* shake-up satellite ~291.0 [7]

Visualization:
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Principle of X-ray Photoelectron Spectroscopy.
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Structural Analysis: Raman Spectroscopy
Application Note: Raman spectroscopy is a non-destructive light scattering technique that

provides detailed information about the vibrational modes of molecules and crystal structures. It

is exceptionally powerful for characterizing carbon materials.[8] Key Raman features include

the D band (~1350 cm⁻¹), which indicates defects or disorder; the G band (~1580 cm⁻¹),

related to the in-plane vibration of sp²-hybridized carbon atoms; and the 2D band (~2700

cm⁻¹), which is sensitive to the number of graphene layers.[9] When studying the carbon-
water interface, Raman spectroscopy can reveal strain induced by the substrate or solvent,

doping effects from water molecules, and the success of chemical functionalization.[10] In-situ

measurements can be performed to monitor changes in the carbon material while it is in direct

contact with an aqueous solution.[10][11]

Experimental Protocol: In-Situ Analysis

Sample Preparation:

Mount the carbon material (e.g., graphene on a Si/SiO₂ wafer) on a microscope stage.

If applicable, construct a liquid cell or simply place a micro-droplet of deionized water or

the desired aqueous solution directly onto the material's surface.

Instrument Setup:

Use a confocal Raman microscope for high spatial resolution.

Select an appropriate laser excitation wavelength (e.g., 457 nm, 532 nm) that maximizes

the Raman signal of the carbon material while minimizing fluorescence from the sample or

substrate.[9]

Use a low laser power to avoid sample damage or laser-induced heating, which could alter

the interface.

Focus the laser onto the carbon-water interface.

Data Acquisition:
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Acquire Raman spectra from the region of interest. Collect spectra from both dry and wet

regions for comparison.

Typical spectral range for carbon materials is 1200 cm⁻¹ to 3000 cm⁻¹.

Data Analysis:

Perform baseline correction and cosmic ray removal on the raw spectra.

Analyze the position, intensity, and full width at half maximum (FWHM) of the D, G, and 2D

peaks.

Calculate the intensity ratio of the D and G bands (I_D/I_G) to quantify the level of defects.

Analyze shifts in the G and 2D peak positions to infer information about strain and doping.

Data Presentation:

Interface
G Peak
Position (cm⁻¹)

2D Peak
Position (cm⁻¹)

Excitation
Laser

Reference

Graphene on

Si/SiO₂
~1582 ~2679 532 nm [9]

Graphene at

Water/Air
~1585 ~2689 532 nm [9]

Graphene at

Water/1-Octanol
~1585 ~2690 532 nm [9]

Graphene at

Water/Cyclohexa

ne

~1586 ~2689 532 nm [9]
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Interpreting Raman Spectra of Carbon Materials.

Surface Topography Analysis: Atomic Force
Microscopy (AFM)
Application Note: Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that

provides three-dimensional topographical images of surfaces with sub-nanometer resolution.

[12] A key advantage of AFM is its ability to operate in various environments, including ambient

air and liquids.[13][14] This makes it an ideal tool for directly visualizing carbon surfaces while

fully immersed in water, mimicking physiological or environmental conditions.[15] AFM can be

used to assess surface roughness, identify adsorbed molecules, and observe the self-

assembly of surfactants or biomolecules at the carbon-water interface. Advanced AFM modes

can also probe nanomechanical properties like adhesion and stiffness.[16]

Experimental Protocol: In-Liquid Tapping Mode Imaging

Sample Preparation:

Immobilize the carbon sample (e.g., graphene sheet, CNT film) on a flat substrate like

mica or silicon. Freshly cleaved mica is often used.[17]

Mount the substrate onto an AFM sample puck.
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Instrument Setup:

Install a liquid-compatible cantilever holder ("liquid cell").

Select a cantilever appropriate for in-liquid imaging (typically with a low spring constant).

Place a small drop of deionized water or the desired buffer solution onto the sample,

ensuring it encapsulates the cantilever tip.

Imaging:

Engage the AFM tip onto the sample surface in tapping mode (also known as AC mode).

This mode minimizes lateral forces, which is crucial for imaging soft or loosely bound

structures at the interface.

Optimize imaging parameters:

Setpoint: Adjust the amplitude setpoint to be a high percentage (e.g., 80-90%) of the

free-air amplitude to ensure gentle imaging forces.

Scan Rate: Use a slow scan rate (e.g., 0.5-1 Hz) to allow for accurate tracking of the

surface topography.

Gains: Tune the integral and proportional gains to minimize feedback errors and

imaging artifacts.

Data Analysis:

Process the raw AFM images using specialized software to perform flattening (to remove

sample tilt) and remove noise.

Analyze the images to measure surface roughness (e.g., root mean square roughness),

feature heights, and lateral dimensions.

Visualization:
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Workflow for In-Liquid AFM Imaging.
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Computational Analysis: Molecular Dynamics (MD)
Simulations
Application Note: Molecular Dynamics (MD) simulations are a powerful computational tool for

investigating the structure, dynamics, and thermodynamics of materials at the atomic level.[18]

[19] For the carbon-water interface, MD simulations provide unparalleled insight into

phenomena that are difficult to probe experimentally, such as the precise orientation of water

molecules at the surface, the density profile of water away from the interface, and the free

energy of adsorption for solutes like drug molecules.[20][21][22] These simulations can predict

interfacial tension, diffusion coefficients, and the structure of hydration layers, guiding the

design of new materials for applications in CO₂ sequestration and nano-fluidics.[18][23]

Protocol: Simulating a Graphene-Water Interface

System Setup:

Structure Building: Construct the simulation box. Create a graphene sheet of desired

dimensions. Add a slab of water molecules above the graphene sheet, leaving a vacuum

region to create an explicit interface.

Force Field Selection: Choose appropriate force fields to describe the interatomic

interactions. For water, models like TIP3P or SPC/E are common.[22][23] For carbon, use

a compatible force field (e.g., CHARMM, AMBER). Lennard-Jones parameters are used to

define the non-bonded interactions between carbon and water atoms.[23]

Energy Minimization:

Perform an energy minimization of the initial system to relax any steric clashes or

unfavorable geometries.

Equilibration:

Gradually heat the system to the target temperature (e.g., 298 K) under the NVT (constant

number of particles, volume, and temperature) ensemble.

Switch to the NPT (constant number of particles, pressure, and temperature) ensemble to

allow the system density to equilibrate to the target pressure (e.g., 1 atm). Monitor

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 17 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32752701/
https://www.researchgate.net/publication/225471546_Molecular_dynamics_simulation_of_wetting_behavior_at_CO2watersolid_interfaces
https://www.benchchem.com/product/b12546825?utm_src=pdf-body
https://pubs.aip.org/aip/jcp/article/153/4/044701/1065004/Molecular-dynamics-simulations-of-interfacial
https://www.researchgate.net/publication/51532247_Molecular_Dynamics_Simulations_of_Carbon_Dioxide_and_Water_at_an_Ionic_Liquid_Interface
https://pubs.acs.org/doi/10.1021/jp203838j
https://pubmed.ncbi.nlm.nih.gov/32752701/
https://www.mdpi.com/1099-4300/19/3/135
https://pubs.acs.org/doi/10.1021/jp203838j
https://www.mdpi.com/1099-4300/19/3/135
https://www.mdpi.com/1099-4300/19/3/135
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12546825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


properties like temperature, pressure, and density to ensure the system has reached

equilibrium.

Production Run:

Once equilibrated, run the simulation for a sufficiently long time (nanoseconds to

microseconds) under the NVT ensemble to collect trajectory data for analysis.

Data Analysis:

Density Profile: Calculate the mass or number density of water as a function of distance

perpendicular to the graphene sheet to visualize the layered structure of interfacial water.

[20]

Interfacial Tension: Calculate the interfacial tension from the pressure tensor components.

[18]

Hydrogen Bonding: Analyze the number and lifetime of hydrogen bonds between water

molecules at the interface compared to bulk water.

Orientation: Determine the preferential orientation of water dipoles with respect to the

carbon surface.

Data Presentation:

System
Temperature
(K)

Pressure
(MPa)

Simulated
Interfacial
Tension
(mN/m)

Reference

CO₂-Water 298.15 ~4 ~55 [18][20]

CH₄-Water 298.15 ~4 ~62 [18][20]

CO₂-Water 275.15 ~4 ~62 [18][20]
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General Workflow for MD Simulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Application of contact angle meter in wettability analysis of carbon materials
[sindin.com.cn]

2. pubs.acs.org [pubs.acs.org]

3. researchgate.net [researchgate.net]

4. mdpi.com [mdpi.com]

5. researchgate.net [researchgate.net]

6. Multi-Walled Carbon Nanotubes Functionalized with Hydroxamic Acid Derivatives for the
Removal of Lead from Wastewater: Kinetics, Isotherm, and Thermodynamic Studies - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Experimental techniques for the characterization of carbon nanoparticles – a brief
overview - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. (Open Access) In-situ Raman Spectroscopy of the Graphene / Water Interface of a
Solution-Gated Field Effect Transistor: Electron-Phonon Coupling and
Spectroelectrochemistry (2014) | J. Binder | 13 Citations [scispace.com]

11. [1411.4837] In-situ Raman Spectroscopy of the Graphene / Water Interface of a Solution-
Gated Field Effect Transistor: Electron-Phonon Coupling and Spectroelectrochemistry
[arxiv.org]

12. mdpi.com [mdpi.com]

13. Surface Contamination: Effects on AFM Imaging [afmworkshop.com]

14. Imaging Water Thin Films in Ambient Conditions Using Atomic Force Microscopy -
PubMed [pubmed.ncbi.nlm.nih.gov]

15. High Resolution AFM in Liquid — Nanoscale Function Group [nanofunction.org]

16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 17 Tech Support

https://www.benchchem.com/product/b12546825?utm_src=pdf-custom-synthesis
http://www.sindin.com.cn/en/instrument-and-meter-industry/690.html
http://www.sindin.com.cn/en/instrument-and-meter-industry/690.html
https://pubs.acs.org/doi/10.1021/acsami.1c00849
https://www.researchgate.net/figure/Contact-angle-for-different-carbon-materials-with-different-solvents_tbl2_231113806
https://www.mdpi.com/2071-1050/13/10/5717
https://www.researchgate.net/publication/222411781_High_resolution_XPS_characterization_of_chemical_functionalised_MWCNTs_and_SWCNTs
https://pmc.ncbi.nlm.nih.gov/articles/PMC9504277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9504277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9504277/
https://www.researchgate.net/figure/PS-spectra-of-pristine-carbon-nanotubes-a-and-carbon-nanotubes-after-the-chemical_fig6_262655983
https://pmc.ncbi.nlm.nih.gov/articles/PMC4222431/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4222431/
https://www.researchgate.net/figure/Raman-spectra-of-graphene-on-different-solid-and-liquid-supports-a-Graphene-on-copper_fig3_339271053
https://scispace.com/papers/in-situ-raman-spectroscopy-of-the-graphene-water-interface-28nl1q1rac
https://scispace.com/papers/in-situ-raman-spectroscopy-of-the-graphene-water-interface-28nl1q1rac
https://scispace.com/papers/in-situ-raman-spectroscopy-of-the-graphene-water-interface-28nl1q1rac
https://arxiv.org/abs/1411.4837
https://arxiv.org/abs/1411.4837
https://arxiv.org/abs/1411.4837
https://www.mdpi.com/2304-6740/11/1/16
https://www.afmworkshop.com/newsletter/surface-contamination-effects-on-afm-imaging
https://pubmed.ncbi.nlm.nih.gov/28773306/
https://pubmed.ncbi.nlm.nih.gov/28773306/
https://www.nanofunction.org/high-resolution-afm-in-liquid
https://pubs.acs.org/doi/abs/10.1021/acsestwater.4c00687
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12546825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. Protocols | AFM | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

18. Molecular dynamics simulations of interfacial properties of the CO2-water and CO2-CH4-
water systems - PubMed [pubmed.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. pubs.aip.org [pubs.aip.org]

21. researchgate.net [researchgate.net]

22. pubs.acs.org [pubs.acs.org]

23. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Application Notes and Protocols for Characterizing
Carbon-Water Interfaces]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12546825#analytical-techniques-for-characterizing-
carbon-water-interfaces]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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